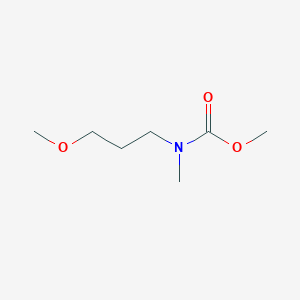
methyl N-(3-methoxypropyl)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methoxypropylamine” is a clear, colorless to faintly colored liquid . It has properties typical of primary amines and is miscible with water, ethanol, toluene, acetone, hexane, and other standard solvents . “N-(3-Methoxypropyl)acrylamide” is another compound that contains MEHQ as an inhibitor .
Molecular Structure Analysis
The molecular formula of “3-Methoxypropylamine” is C4H11NO . Its average mass is 89.136 Da and its monoisotopic mass is 89.084061 Da .Physical and Chemical Properties Analysis
“3-Methoxypropylamine” is a liquid with a density of 0.874 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.417 (lit.) . It has a melting point of -65 °C and a boiling point of 117-118 °C/733 mmHg (lit.) .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Formulation
A study by Khaled et al. (2014) explored the use of 3D printing as a novel formulation technique for the production of pharmaceutical tablets. This research utilized various polymers, including hydroxypropyl methylcellulose, for creating controlled release layers in bilayer tablets. The comparison of drug release from the printed matrix with commercially available tablets showed favorable outcomes, indicating a potential application in personalized medicine and pharmaceutical manufacturing (Khaled et al., 2014).
Chemical Synthesis
In the realm of chemical synthesis, Gao et al. (2007) investigated a non-phosgene route for synthesizing methyl N-phenyl carbamate from dimethyl carbonate, highlighting an environmentally friendlier alternative to traditional methods. This process, conducted under mild conditions, demonstrated the potential for safer and more sustainable chemical manufacturing processes (Gao et al., 2007).
Materials Science
Research by Zhou et al. (2014) focused on the impact of hydroxypropyl methylcellulose (HPMC) variability on drug release from controlled release formulations. Through a comprehensive study involving screening experiments and statistical evaluations, this work shed light on the critical physicochemical properties of HPMC that influence dissolution rates. The findings underscore the importance of understanding polymer chemistry for the development of consistent and reliable pharmaceutical products (Zhou et al., 2014).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that carbamates typically work by inhibiting acetylcholinesterase, an enzyme crucial for nerve function . More research is needed to confirm if this is the case for this specific compound.
Biochemical Pathways
Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase , but it’s unclear if this applies to this specific compound
Eigenschaften
IUPAC Name |
methyl N-(3-methoxypropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(7(9)11-3)5-4-6-10-2/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJYYFLTCRYLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1602328-83-5 |
Source


|
| Record name | methyl N-(3-methoxypropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B2758722.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2758726.png)
![2-[[9a-(Hydroxymethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazin-8-yl]sulfonyl]benzaldehyde](/img/structure/B2758727.png)

![N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2758730.png)
![N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2758733.png)
![2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid](/img/structure/B2758734.png)
![2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2758735.png)


![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)

